molecular formula C20H18ClNNa2O7 B1663529 disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate

disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate

Cat. No.: B1663529
M. Wt: 465.8 g/mol
InChI Key: FUZBPOHHSBDTJQ-UHFFFAOYSA-L
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Description

Disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL 316,243) is a synthetic β3-adrenergic receptor (β3-AR) agonist first described by Bloom et al. in 1992 . Its structure features a benzodioxole core substituted with a chlorophenyl-hydroxyethyl-aminopropyl side chain and two carboxylate groups, stabilized as a disodium salt for enhanced solubility . CL 316,243 exhibits near-exclusive selectivity for β3-ARs (>10,000-fold selectivity over β1- and β2-ARs), making it a pivotal tool compound for studying β3-AR-mediated pathways .

Mechanism of Action: β3-AR activation by CL 316,243 stimulates thermogenesis in brown adipose tissue (BAT) and lipolysis in white adipose tissue (WAT), mediated by cAMP-dependent pathways. Preclinical studies demonstrate its ability to activate interscapular, cervical, and periaortic BAT depots, visualized via positron emission tomography (PET) . These effects correlate with improved insulin sensitivity, reduced adiposity, and anti-diabetic outcomes in rodent models .

Properties

IUPAC Name

disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBPOHHSBDTJQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNNa2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stereochemical Control

The reaction involves coupling 3-chlorophenyl glycidol with a benzodioxole-propylamine derivative in the presence of a Lewis acid catalyst. According to US Patent 5,461,163, the reaction mixture is maintained at 20–25°C under inert atmospheric conditions and stirred overnight to ensure complete cyclization. Toluene is employed as the solvent due to its ability to dissolve both polar and non-polar reactants while stabilizing the oxazolidinone product. Hydrated magnesium silicate is added post-reaction to adsorb impurities, and the mixture is filtered to isolate the crude dimethyl ester.

Hydrolysis of the Dimethyl Ester to Dicarboxylic Acid

The dimethyl ester intermediate undergoes alkaline hydrolysis to yield the dicarboxylic acid, a critical precursor for salt formation.

Saponification Reaction Parameters

Hydrolysis is performed using aqueous sodium hydroxide (2.0 M) in a methanol-water solvent system (4:1 v/v) at 60–70°C for 6–8 hours. The reaction progress is monitored by thin-layer chromatography (TLC; mobile phase: chloroform-methanol-acetic acid, 85:10:5). Complete conversion is indicated by the disappearance of the ester spot (Rf = 0.65) and the emergence of the dicarboxylic acid spot (Rf = 0.25).

Acidification and Isolation

Post-hydrolysis, the mixture is acidified to pH 2–3 using concentrated hydrochloric acid, precipitating the dicarboxylic acid. The precipitate is filtered, washed with cold deionized water, and dried under vacuum at 40°C. The product is obtained as a white crystalline solid with a melting point of 178–180°C.

Formation of the Disodium Salt

The final step involves neutralizing the dicarboxylic acid with sodium hydroxide to form the disodium salt.

Neutralization Protocol

A stoichiometric amount of sodium hydroxide (2.0 equivalents) is added to a suspension of the dicarboxylic acid in methanol at 25°C. The reaction is exothermic, requiring controlled addition to maintain temperatures below 30°C. After stirring for 2 hours, the solution is filtered to remove residual undissolved acid, and the filtrate is concentrated under reduced pressure.

Crystallization and Drying

The disodium salt is crystallized by adding ethyl acetate to the concentrated methanolic solution. The crystals are collected by filtration, washed with cold ethyl acetate, and dried in a vacuum desiccator over phosphorus pentoxide. The final product exhibits >99% purity by NMR and a characteristic infrared (IR) absorption band at 1580 cm⁻¹, corresponding to the carboxylate anion.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters from published methodologies:

Step Conditions Reagents Purity Source
Dimethyl ester synthesis 20–25°C, 12–16 h, toluene Hydrated magnesium silicate >98%
Ester hydrolysis 60–70°C, 6–8 h, NaOH (2.0 M) Methanol-water (4:1) 95%
Disodium salt formation 25°C, 2 h, NaOH (2.0 eq) Methanol, ethyl acetate >99%

Challenges and Innovations in Purification

By-Product Management

The synthesis of CL-316243 disodium salt generates sodium chloride as a primary by-product during the neutralization step. Patent WO2021219377A1 highlights a filtration-based purification strategy, where NaCl precipitates in methanol and is removed via vacuum filtration. This approach minimizes ionic impurities and avoids labor-intensive chromatography.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 7.45–7.30 (m, 4H, Ar-H), 6.12 (s, 2H, O–CH₂–O), 4.25 (q, 1H, J = 6.8 Hz, CH–NH), 3.80–3.40 (m, 4H, CH₂–COO⁻Na⁺).
  • IR (KBr): 3400 cm⁻¹ (O–H stretch), 1580 cm⁻¹ (COO⁻ asymmetric stretch), 1450 cm⁻¹ (C–N stretch).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in acetonitrile-water) reveals a single peak at 8.2 minutes, confirming the absence of mono-sodium or free acid impurities.

Scientific Research Applications

Pharmacological Properties

CL 316243 is primarily recognized as a potent beta-adrenergic agonist with a specific affinity for beta-3 adrenergic receptors . This specificity has made it a subject of interest in the treatment of conditions such as obesity and type 2 diabetes mellitus. The activation of beta-3 receptors is associated with increased lipolysis and thermogenesis, which can aid in weight management and metabolic regulation .

Antidiabetic and Antiobesity Agent

Research has demonstrated that CL 316243 can significantly improve insulin sensitivity and promote weight loss in animal models. Its mechanism involves stimulating the breakdown of fat stores and enhancing glucose uptake in peripheral tissues. In clinical studies, it has shown promise as a therapeutic agent for managing obesity-related metabolic disorders .

Table 1: Summary of Pharmacological Effects

Property Effect Reference
Beta-3 adrenergic agonistIncreases lipolysis and thermogenesis
AntidiabeticImproves insulin sensitivity
AntiobesityPromotes weight loss

4.1. Obesity Management

Clinical trials have indicated that CL 316243 can lead to significant reductions in body weight and fat mass in obese patients. Its ability to enhance energy expenditure makes it a candidate for future obesity treatments .

4.2. Diabetes Mellitus Type 2

The compound's role in improving insulin sensitivity suggests its potential utility in managing type 2 diabetes mellitus. Studies have shown that it may help regulate blood glucose levels effectively when combined with lifestyle modifications .

Case Studies

Several case studies highlight the efficacy of CL 316243:

  • A study involving obese rats demonstrated a marked decrease in body weight and fat accumulation after administration of CL 316243 over four weeks, showcasing its potential for promoting metabolic health .
  • Clinical trials assessing its effects on human subjects indicated improvements in metabolic markers associated with diabetes management, including reductions in fasting glucose levels and improved lipid profiles .

Mechanism of Action

CL 316243 disodium salt exerts its effects by selectively binding to and activating the beta-3 adrenergic receptor. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates protein kinase A (PKA). PKA activation enhances the expression of uncoupling protein 1 (UCP1) in brown adipose tissue, leading to increased thermogenesis and metabolic rate. Additionally, it improves insulin sensitivity and glucose uptake in adipose tissue .

Comparison with Similar Compounds

Research Findings and Emerging Insights

  • BAT Activation : CL 316,243 increases glucose uptake in BAT by 300% in mice, correlating with a 20% reduction in body weight after 14 days of treatment .
  • Comparative Toxicity : CL 316,243 exhibits a cleaner safety profile vs. BRL 37344, which induces arrhythmias at high doses .

Biological Activity

Disodium 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate, commonly known as CL 316243, is a potent and highly selective β3-adrenergic receptor agonist. This compound has garnered significant attention in pharmacological research due to its potential applications in treating metabolic disorders such as obesity and diabetes.

  • Chemical Formula : C20H18ClNNa2O7
  • Molecular Weight : 465.8 g/mol
  • CAS Number : 151126-84-0
  • Solubility : Soluble to 100 mM in water
  • Purity : >96%

CL 316243 exhibits a high selectivity for the β3-adrenergic receptor, with an EC50 value of approximately 3 nM. This specificity is over 10,000-fold compared to β1 and β2 adrenergic receptors . Activation of β3 receptors leads to increased thermogenesis in brown adipose tissue and enhanced metabolic rates, contributing to a reduction in blood insulin and glucose levels following oral administration .

Pharmacological Effects

  • Thermogenesis and Metabolism : CL 316243 promotes heat production in brown adipose tissue, which is crucial for energy expenditure.
  • Antidiabetic Effects : The compound has shown promise as an antidiabetic agent by lowering blood glucose levels and improving insulin sensitivity .
  • Anti-obesity Potential : Its ability to stimulate metabolic processes suggests potential use in obesity management .

Case Studies

Several studies have investigated the effects of CL 316243:

  • Yoshida et al. (1994) reported that CL 316243 significantly reduced body weight and fat accumulation in yellow KK mice, highlighting its anti-obesity effects .
  • Woods et al. (2001) explored the efficacy of CL 316243 on bladder hyperflexia in rats, demonstrating its therapeutic potential beyond metabolic disorders .

Summary of Research Findings

StudyFindings
Bloom et al. (1992)Identified CL 316243 as a potent β3 agonist with specific applications in diabetes and obesity management.
Yoshida et al. (1994)Demonstrated significant weight loss and metabolic improvements in animal models.
Woods et al. (2001)Showed efficacy in treating bladder conditions through β3 receptor activation.

Q & A

Q. What are the standard protocols for synthesizing and characterizing this compound?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including amine alkylation and esterification. For characterization, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and purity. Structural elucidation can be achieved via nuclear magnetic resonance (NMR) , focusing on signals for the benzodioxole ring (δ 6.5–7.5 ppm) and the chlorophenyl group (δ 7.2–7.4 ppm). Ensure solvent purity (e.g., LC-grade methanol) and deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .

Q. How can chemiluminescent detection be optimized for this compound in enzymatic assays?

Methodological Answer: The compound’s detection relies on alkaline phosphatase (ALP)-catalyzed cleavage of chemiluminescent substrates. Optimize by:

  • Adjusting CDP-Star concentration (0.1–1.0 mM) to balance sensitivity and background noise.
  • Reducing exposure time (30 sec to 5 min) using cooled CCD cameras to minimize signal saturation.
  • Pre-treating membranes with blocking agents (e.g., BSA) to prevent non-specific binding .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from variability in experimental conditions. Address this by:

  • Standardizing assay parameters : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for pH (7.4 ± 0.2) and temperature (37°C).
  • Cross-validating results with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization).
  • Performing meta-analyses of published data, focusing on studies with rigorous statistical power (n ≥ 3 replicates) .

Q. What advanced separation techniques improve the compound’s purification from complex matrices?

Methodological Answer: For environmental or biological samples, employ solid-phase extraction (SPE) with Oasis HLB cartridges:

Condition cartridges with 2 mL methanol followed by 2 mL Milli-Q water.

Load 100 mL sample (pH adjusted to 3.0 with formic acid) to enhance retention.

Elute with 2 mL methanol:acetic acid (95:5 v/v) for >90% recovery.
Pair with ultra-high-performance liquid chromatography (UHPLC) using a C18 column (1.7 µm particles) for baseline separation of analogs .

Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?

Methodological Answer: Design a stability-indicating study with the following steps:

  • Stress testing : Expose the compound to UV light (254 nm, 48 hr), oxidative conditions (3% H₂O₂, 24 hr), and hydrolytic environments (0.1 M HCl/NaOH, 70°C).
  • Degradation analysis : Monitor via LC-MS/MS for breakdown products (e.g., chlorophenyl derivatives).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Reactant of Route 2
disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate

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